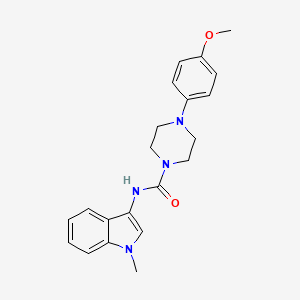![molecular formula C18H21F3N4O2 B2520386 2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415454-24-7](/img/structure/B2520386.png)
2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , 2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile, is a complex organic molecule that appears to be related to the field of medicinal chemistry due to its structural features, which are common in drug design. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of pyrrolidine-3-carbonitrile derivatives, as mentioned in one of the papers, involves the reaction of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with various reagents such as stabilized phosphorus ylides and Wittig-Horner reagents . This suggests that the synthesis of our compound could also involve the formation of a pyrrolidine ring followed by functionalization with a trifluoroethyl group and subsequent reactions to introduce the piperidine and pyridine moieties.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using X-ray crystallography. For example, the paper on the synthesis and crystal structure determination of benzo[cyclohepta]pyridine carbonitriles describes the determination of molecular structure using three-dimensional X-ray data . This technique could potentially be used to determine the precise molecular structure of our compound, which would be crucial for understanding its chemical behavior and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and require precise control over reaction conditions. The pyrrolidine-3-carbonitrile derivatives are synthesized through reactions that may involve nucleophilic addition, cyclization, and substitution reactions . These types of reactions are likely to be relevant to the synthesis of our compound as well, considering the structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The paper on benzo[cyclohepta]pyridine carbonitriles provides detailed information on bond lengths, valency angles, and hydrogen bonding . These properties are essential for predicting the behavior of the compound in various environments, its solubility, stability, and reactivity. For our compound, similar analyses would be necessary to fully understand its properties and potential applications.
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of pyridine derivatives. For instance, the structural features of synthesized pyridine derivatives were studied using X-ray and spectroscopic analysis, providing insights into their optical properties and potential applications in materials science (Cetina et al., 2010). Similarly, novel synthesis methods have been developed for creating compounds with complex structures, such as 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, showcasing the versatility of pyridine derivatives in synthetic chemistry (Wu Feng, 2011).
Optical and Electronic Properties
Research into the optical and electronic properties of pyridine derivatives reveals their potential in various applications. The synthesis and fluorescence spectroscopy analysis of certain pyridine derivatives have been conducted to understand their emission spectra, which could inform their use in optical materials and sensors (Diptesh Sil et al., 2004). Furthermore, density functional theory (DFT) and time-dependent DFT studies have been utilized to analyze the structural, electronic, and optical properties of pyridine-based compounds, suggesting their applications in designing materials with specific optical functionalities (S. A. Halim, M. Ibrahim, 2021).
Antimicrobial Activity
Some pyridine derivatives have been evaluated for their antimicrobial properties. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives have been synthesized and tested against a range of bacteria, indicating the potential of pyridine compounds in developing new antimicrobial agents (A. Bogdanowicz et al., 2013).
Material Science Applications
Pyridine derivatives have also been explored for their applications in material science. Studies on the synthesis of functionalized pyridines and their reactions have uncovered unexpected routes to new compounds, which could have implications in the development of advanced materials with tailored properties (R. Mekheimer et al., 1997).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and experimentation. Unfortunately, without specific experimental data or a known biological target, it’s difficult to provide a detailed analysis of the compound’s mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Without specific safety data or Material Safety Data Sheets (MSDS), it’s difficult to provide a detailed safety and hazards analysis .
properties
IUPAC Name |
2-[[1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c19-18(20,21)12-25-8-4-15(17(25)26)24-6-2-13(3-7-24)11-27-16-9-14(10-22)1-5-23-16/h1,5,9,13,15H,2-4,6-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYXCDHVFGLAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C3CCN(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)



![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)
![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)


